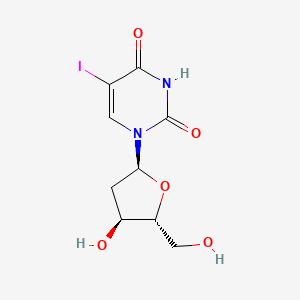

Lanatoside C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

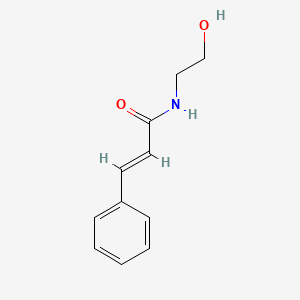

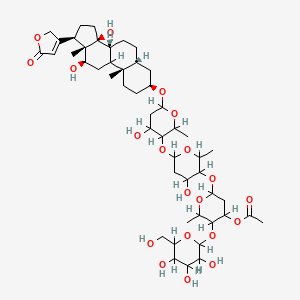

Lanatoside C, auch bekannt als Isolanid, ist ein Herzglykosid, das aus der Pflanze Digitalis lanata gewonnen wird. Es wird hauptsächlich zur Behandlung von Herzinsuffizienz und Herzrhythmusstörungen eingesetzt. This compound kann oral oder intravenös verabreicht werden und ist sowohl in Marken- als auch in Generika-Formen erhältlich .

Wissenschaftliche Forschungsanwendungen

Lanatoside C hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Natrium-Kalium-Adenosintriphosphatase-Pumpe hemmt, die den Fluss von Natrium-, Kalium- und Calciumionen während der Muskelkontraktion im Herzen reguliert. Diese Hemmung führt zu einem Anstieg des intrazellulären Calciumspiegels, wodurch die Herzkontraktionskraft verstärkt wird . Darüber hinaus wurde festgestellt, dass this compound Apoptose in Krebszellen induziert, indem es wichtige Signalwege wie MAPK, Wnt und PI3K/AKT/mTOR blockiert .

Safety and Hazards

Lanatoside C is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is also toxic and can cause serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to the unborn child . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Wirkmechanismus

Lanatoside C exerts its effects by inhibiting the sodium-potassium adenosine triphosphatase pump, which regulates the flow of sodium, potassium, and calcium ions during muscle contraction in the heart. This inhibition leads to an increase in intracellular calcium levels, enhancing cardiac contractility . Additionally, this compound has been found to induce apoptosis in cancer cells by blocking key signaling pathways such as MAPK, Wnt, and PI3K/AKT/mTOR .

Biochemische Analyse

Biochemical Properties

Lanatoside C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily inhibitory, as this compound is known to inhibit the activity of the Na+/K±ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across cell membranes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering the electrochemical gradient across the cell membrane, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the Na+/K±ATPase pump, inhibiting its activity. This inhibition disrupts the balance of sodium and potassium ions in the cell, leading to an increase in intracellular calcium levels. The elevated calcium levels can then trigger various cellular responses, including changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is known to be stable under standard conditions, but its effects on cellular function can vary depending on the duration of exposure. Long-term effects observed in in vitro or in vivo studies include changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At therapeutic doses, it can improve cardiac function, but at high doses, it may cause toxic effects such as arrhythmias .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with the Na+/K±ATPase pump, which plays a crucial role in cellular ion homeostasis. This interaction can influence metabolic flux and affect levels of various metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues via passive diffusion and possibly through interaction with specific transport proteins. Its distribution can affect its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is primarily at the cell membrane, where it interacts with the Na+/K±ATPase pump. This interaction can affect its activity or function, potentially influencing various cellular processes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Lanatoside C wird typischerweise aus den Blättern von Digitalis lanata extrahiert. Der Extraktionsprozess umfasst mehrere Schritte, darunter Mazeration, Filtration und Reinigung. Die Verbindung kann auch durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Glykosylierung von Digoxigenin mit bestimmten Zuckerresten beinhalten .

Industrielle Produktionsmethoden

Im industriellen Maßstab wird this compound durch großtechnische Extraktion aus Digitalis lanata hergestellt. Der Prozess beinhaltet die Verwendung von organischen Lösungsmitteln und chromatographischen Verfahren, um die Verbindung zu isolieren und zu reinigen. Fortschrittliche Verfahren wie die borvermittelte Aglycon-Abgabe wurden ebenfalls für die effiziente Herstellung von this compound entwickelt .

Analyse Chemischer Reaktionen

Reaktionstypen

Lanatoside C durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre pharmakologischen Eigenschaften zu verbessern .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, einschließlich spezifischer Temperaturen und pH-Werte .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound entstehen, umfassen verschiedene glykosylierte Derivate und Aglykone. Diese Produkte werden häufig auf ihre verbesserte biologische Aktivität und ihre potenziellen therapeutischen Anwendungen untersucht .

Vergleich Mit ähnlichen Verbindungen

Lanatoside C gehört zur Familie der Herzglykoside, zu der auch andere Verbindungen wie Digoxin und Digitoxin gehören. Im Vergleich zu diesen Verbindungen hat this compound ein einzigartiges Glykosylierungsmuster, das zu seinen unterschiedlichen pharmakologischen Eigenschaften beiträgt . Ähnliche Verbindungen umfassen:

Digoxin: Ein weiteres Herzglykosid, das zur Behandlung von Herzerkrankungen eingesetzt wird.

Digitoxin: Bekannt für seine längere Halbwertszeit und ähnliche therapeutische Anwendungen.

Ouabain: Ein Herzglykosid mit starken Auswirkungen auf die Natrium-Kalium-Adenosintriphosphatase-Pumpe.

This compound zeichnet sich durch seine spezifische Glykosylierung und die daraus resultierenden biologischen Aktivitäten aus, was es zu einer wertvollen Verbindung sowohl im klinischen als auch im Forschungsbereich macht.

Eigenschaften

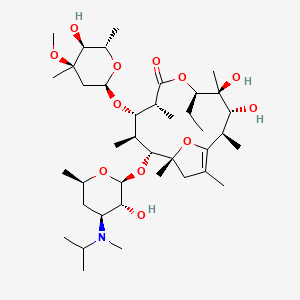

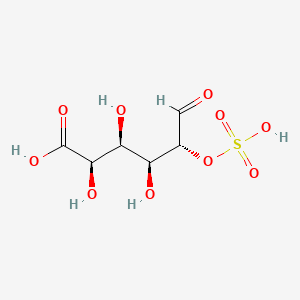

| { "Design of the Synthesis Pathway": "The synthesis of lanatoside C can be achieved through a multi-step process involving the conversion of several intermediates.", "Starting Materials": [ "Digitoxigenin", "Benzoyl chloride", "Sodium methoxide", "Methyl iodide", "Sodium hydride", "Acetic anhydride", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Chloroform", "Ethanol" ], "Reaction": [ "Step 1: Protection of digitoxigenin - digitoxigenin is protected by reacting it with benzoyl chloride and sodium methoxide to form benzoyldigitoxigenin.", "Step 2: Methylation of protected digitoxigenin - benzoyldigitoxigenin is reacted with methyl iodide and sodium hydride to form 3-O-methylbenzoyldigitoxigenin.", "Step 3: Deprotection of digitoxigenin - 3-O-methylbenzoyldigitoxigenin is reacted with hydrochloric acid to remove the benzoyl protecting group and form 3-O-methyldigitoxigenin.", "Step 4: Formation of lactone ring - 3-O-methyldigitoxigenin is reacted with acetic anhydride to form the lactone ring and form 3-O-acetyldigitoxigenin.", "Step 5: Formation of sugar moiety - 3-O-acetyldigitoxigenin is reacted with a mixture of sodium bicarbonate, methanol, and chloroform to form the sugar moiety and form lanatoside C.", "Step 6: Purification - lanatoside C is purified using ethanol to obtain the final product." ] } | |

| 17575-22-3 | |

Molekularformel |

C49H76O20 |

Molekulargewicht |

985.1 g/mol |

IUPAC-Name |

[6-[6-[6-[[(10S,13S,14S)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate |

InChI |

InChI=1S/C49H76O20/c1-21-43(67-38-17-32(53)44(22(2)62-38)68-39-18-33(64-24(4)51)45(23(3)63-39)69-46-42(58)41(57)40(56)34(19-50)66-46)31(52)16-37(61-21)65-27-9-11-47(5)26(14-27)7-8-29-30(47)15-35(54)48(6)28(10-12-49(29,48)59)25-13-36(55)60-20-25/h13,21-23,26-35,37-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21?,22?,23?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47-,48-,49-/m0/s1 |

InChI-Schlüssel |

JAYAGJDXJIDEKI-RPGAFPMPSA-N |

Isomerische SMILES |

CC1C(C(CC(O1)OC2CC[C@]3(C(C2)CCC4C3CC([C@]5([C@@]4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |

SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |

Kanonische SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |

Aussehen |

Solid powder |

| 17575-22-3 | |

Piktogramme |

Acute Toxic |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Allocor Cedilanid Ceglunat Celanide isolanid lanatigen C lanatoside C Lanocide |

Herkunft des Produkts |

United States |

Q1: What is the primary target of lanatoside C?

A1: this compound primarily targets the α-subunit of Na+/K+-ATPase, a ubiquitous transmembrane protein. [] This inhibition disrupts potassium ion (K+) homeostasis, potentially contributing to its cytotoxic effects. []

Q2: How does this compound affect cancer cells?

A2: Research indicates that this compound exhibits anticancer activity through multiple mechanisms. - Induction of Autophagy: this compound treatment has been shown to induce autophagy in colorectal cancer cells, potentially linked to mitochondrial dysfunction caused by the compound. [] - Mitochondrial Dysfunction: By disrupting K+ homeostasis, this compound can cause mitochondrial aggregation and degeneration, ultimately leading to cell death. []- Cell Cycle Arrest: this compound can induce cell cycle arrest at the G2/M phase, effectively inhibiting the proliferation of cancer cells. []- Apoptosis Induction: this compound can trigger apoptosis, a programmed cell death pathway, in various cancer cell lines. This effect has been linked to increased reactive oxygen species (ROS) production and a reduction in mitochondrial membrane potential (MMP). [, ]- Inhibition of Signaling Pathways: this compound has been shown to inhibit various signaling pathways implicated in cancer cell survival and proliferation, including the MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR pathways. []

Q3: Does this compound enhance the effects of other anticancer therapies?

A3: Yes, studies suggest that this compound can act as a radiosensitizer, enhancing the cytotoxic effects of radiation therapy. This effect was observed in colorectal cancer cells, where this compound treatment impaired DNA damage repair processes, leading to sustained DNA damage and increased cell death after radiation exposure. [] Additionally, this compound has demonstrated synergistic effects with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in glioblastoma cells, enhancing their sensitivity to TRAIL-induced apoptosis. []

Q4: Does this compound affect fibroblasts, and if so, what are the implications for pulmonary fibrosis?

A4: Research has shown that this compound can suppress the proliferation and differentiation of fibroblasts. [] In a mouse model of bleomycin-induced pulmonary fibrosis, this compound protected against lung tissue damage by reducing fibroblast proliferation, inducing apoptosis in these cells, and suppressing the production of fibrotic markers. This suggests potential therapeutic applications for this compound in treating pulmonary fibrosis. []

Q5: What is the molecular formula and weight of this compound?

A5: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, this information can be readily obtained from publicly available chemical databases.

Q6: How stable is this compound, and are there any formulation strategies to improve its stability, solubility, or bioavailability?

A7: One study investigated the bioavailability of this compound from tablets, dragees, and solutions, revealing that absorption of this compound is lower than that of digoxin, another cardiac glycoside. [] This suggests potential limitations in its bioavailability. While the abstracts do not delve into specific formulation strategies, it's a crucial aspect to explore for optimizing its therapeutic potential.

Q7: What is the safety profile of this compound?

A8: this compound is an FDA-approved cardiac glycoside used in the treatment of heart failure. [, ] While generally safe when used appropriately, like all medications, it can have potential side effects. The therapeutic window for cardiac glycosides can be narrow, and toxicity can occur. [] It is crucial to consult up-to-date medical references and prescribing information for comprehensive details on contraindications, warnings, and adverse effects.

Q8: Are there any known resistance mechanisms to this compound?

A9: While the provided abstracts do not detail specific resistance mechanisms to this compound, one study found that its mitogenic activity is restricted to lymphocytes from species resistant to the toxic effects of digitalis glycosides. [] This suggests that inherent species-specific differences in sensitivity to cardiac glycosides might exist, potentially influenced by variations in the target protein, Na+/K+-ATPase. Further research is needed to elucidate precise resistance mechanisms, particularly in the context of its anticancer activity.

Q9: What in vivo models have been used to study the effects of this compound?

A10: Several animal models have been employed to investigate the effects of this compound, including:- Mouse xenograft tumor model: This model was used to demonstrate the antitumor activity of this compound, both alone and in combination with radiation, in colorectal cancer. []- Bleomycin-induced mouse model of pulmonary fibrosis: This model was used to show the protective effect of this compound against lung fibrosis. []- GBM xenograft model: This model demonstrated the ability of this compound to sensitize glioblastoma cells to TRAIL-induced apoptosis in vivo. []- Invasive orthotopic model using primary GSC neurospheres: This model, utilizing human neural stem cells engineered to express TRAIL, demonstrated the potential of combining this compound with TRAIL gene therapy for treating invasive brain tumors. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B1674370.png)

![10-(2-Chloro-6-fluorobenzyl)-8-(4-methylpiperazine-1-carbonyl)dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B1674374.png)